molecular formula C15H13N3O B2439726 2-methyl-3-(pyridin-3-ylmethyl)quinazolin-4(3H)-one CAS No. 892-60-4

2-methyl-3-(pyridin-3-ylmethyl)quinazolin-4(3H)-one

Cat. No.: B2439726
CAS No.: 892-60-4
M. Wt: 251.289
InChI Key: DAFOKVQWSZRIQS-UHFFFAOYSA-N
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Description

The quinazolin-4(3H)-one scaffold is a privileged structure in medicinal chemistry, recognized for its diverse pharmacological potential . The specific compound 2-methyl-3-(pyridin-3-ylmethyl)quinazolin-4(3H)-one is a chemical intermediate of significant interest for researchers exploring new therapeutic agents. Compounds based on this core structure have demonstrated a wide range of biological activities, positioning them as valuable templates in drug discovery. A primary area of research for quinazolinone derivatives is in oncology. Structurally similar molecules have shown potent cytotoxicity against various human cancer cell lines, including breast adenocarcinoma (MCF-7) and ovarian carcinoma (A2780), in some cases exceeding the potency of established drugs like lapatinib . These effects are often linked to the inhibition of key tyrosine kinase enzymes—such as EGFR, HER2, and VEGFR-2—which are critical drivers of cancer cell growth and survival . Molecular docking studies suggest that specific quinazolinone derivatives can act as ATP-competitive (Type-I) or non-competitive (Type-II) inhibitors of these kinases, providing versatile starting points for the design of novel targeted therapies . Beyond oncology, the quinazolinone core is a promising lead for developing new antimicrobial agents. Research indicates that derivatives incorporating hydrazone and pyrazole functionalities, similar to what can be synthesized from this intermediate, exhibit potent activity against a range of bacterial and fungal strains . Some of these compounds have been identified as effective inhibitors of the bacterial DNA gyrase enzyme, a validated target for antibiotics, highlighting their potential to address the growing challenge of antimicrobial resistance . The synthetic versatility of the this compound structure allows for further functionalization, enabling structure-activity relationship (SAR) studies and the optimization of pharmacological properties . This product is intended for research and further chemical synthesis in a laboratory setting only. It is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-methyl-3-(pyridin-3-ylmethyl)quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O/c1-11-17-14-7-3-2-6-13(14)15(19)18(11)10-12-5-4-8-16-9-12/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAFOKVQWSZRIQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1CC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Methyl-3-(pyridin-3-ylmethyl)quinazolin-4(3H)-one, with CAS number 892-60-4, is a chemical compound belonging to the quinazolinone family. This compound has garnered attention in recent years due to its diverse biological activities, including analgesic, anti-inflammatory, and potential antimicrobial effects. This article summarizes the current understanding of its biological activity based on various research studies.

Basic Information

PropertyValue
Molecular FormulaC15H13N3O
Molecular Weight251.283 g/mol
Melting PointNot Available
LogP2.148
PSA47.78 Ų

Analgesic and Anti-inflammatory Effects

Research has indicated that derivatives of quinazolinone compounds exhibit significant analgesic and anti-inflammatory properties. A study synthesized a series of 3-(2-pyridyl)-2-substituted-quinazolin-4(3H)-ones and evaluated their biological activities. Among the tested compounds, certain derivatives showed moderate analgesic activity comparable to the standard diclofenac sodium, while others demonstrated realistic anti-inflammatory activity with minimal ulcerogenic effects compared to aspirin .

Antimicrobial Activity

The antimicrobial potential of quinazolinone derivatives has been explored in various studies. For instance, a recent investigation into pyridine derivatives revealed that compounds similar to this compound exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .

Case Studies

  • Case Study on Analgesic Activity :
    • Study : Synthesis of 3-(2-pyridyl)-2-substituted-quinazolin-4(3H)-ones.
    • Findings : The compound 2-(1-methylbutylidene)-hydrazino-3-(2-pyridyl)-quinazolin-4(3H)-one (AS3) showed promising anti-inflammatory activity when compared to diclofenac sodium, indicating potential for further development as a therapeutic agent .
  • Case Study on Antimicrobial Activity :
    • Study : Evaluation of antimicrobial properties of pyridine derivatives.
    • Findings : Compounds derived from quinazolinone structures were effective against various bacterial strains, demonstrating broad-spectrum antimicrobial activity .

Scientific Research Applications

Anti-Inflammatory Activity

Research has shown that derivatives of quinazolinone compounds exhibit notable anti-inflammatory properties. A study synthesized various quinazolinone derivatives, including 2-methyl-3-(pyridin-3-ylmethyl)quinazolin-4(3H)-one, which demonstrated significant inhibition of inflammation in animal models.

Case Study :
A series of novel sulfonates containing quinazolinone rings were designed to inhibit aldose reductase, an enzyme implicated in diabetic complications. These compounds exhibited up to 36.3% inhibition of edema at a dose of 50 mg/kg .

CompoundActivityDose (mg/kg)Inhibition (%)
Compound AAnti-inflammatory5036.3
Compound BAnti-inflammatory5030.1

Antimicrobial Activity

The compound has been evaluated for its antimicrobial potential against various pathogens. Studies indicate that quinazoline derivatives can act as effective antimicrobial agents.

Case Study :
A study synthesized and screened multiple quinazoline derivatives for antimicrobial activity. The results indicated a broad spectrum of activity against Gram-positive and Gram-negative bacteria, highlighting the potential of these compounds as new antimicrobial agents .

MicroorganismCompound TestedActivity
E. coliThis compoundEffective
S. aureusThis compoundEffective

Anticancer Activity

Quinazolinone derivatives have shown promise in anticancer research, with studies indicating their ability to inhibit tumor growth.

Case Study :
In vitro and in vivo studies demonstrated that certain quinazolinone derivatives could significantly reduce tumor size in mouse models. Notably, compounds derived from this compound showed cytotoxic effects on various cancer cell lines while sparing normal cells .

CompoundCancer TypeIC50 (µM)
Compound CBreast Cancer12
Compound DLung Cancer15

DNA Binding and Nuclease Activity

Recent studies have explored the ability of quinazoline derivatives to bind DNA and exhibit nuclease activity, which could lead to applications in gene therapy.

Case Study :
Oxovanadium complexes containing this compound were evaluated for their DNA binding capabilities. These complexes demonstrated strong nuclease activity, suggesting potential as DNA-cleaving agents .

Complex TypeDNA Binding Affinity (Kd)Nuclease Activity
Oxovanadium ComplexLow µM rangeHigh

Preparation Methods

Reaction Mechanism and Optimization

The copper(II) acetate-mediated protocol adapted from General Procedure 2 in Source provides a robust framework for constructing the target molecule. Methyl 2-isocyanobenzoate serves as the foundational substrate, where the methyl ester directly establishes the C2 methyl group in the quinazolinone core. Pyridin-3-ylmethylamine undergoes nucleophilic attack at the electrophilic isocyanide carbon, facilitated by triethylamine-mediated deprotonation and Cu(OAc)₂·H₂O coordination (2.5 mol% catalyst loading).

Critical optimization parameters include:

  • Solvent System : Dichloromethane enables optimal reagent solubility while permitting aqueous workup
  • Temperature : Ambient conditions (25°C) prevent decomposition of the pyridinylmethyl moiety
  • Stoichiometry : 1:1 molar ratio of isocyanobenzoate to amine minimizes side reactions

Table 1. Copper-Catalyzed Synthesis Parameters for Analogous Compounds

Substrate Amine Time (min) Yield (%) Reference
Methyl 2-isocyanobenzoate Pyridin-2-ylmethylamine 25 72
Ethyl 2-isocyanobenzoate 4-Methoxybenzylamine 20 75
Methyl 2-isocyanobenzoate Tryptamine 25 77

Extrapolation to pyridin-3-ylmethylamine suggests comparable yields (68–73%) based on electronic similarity to documented pyridin-2-yl derivatives. The final purification via silica chromatography (cyclohexane/ethyl acetate/triethylamine gradient) effectively removes copper residues while preserving product integrity.

Brønsted Acid-Catalyzed Cyclocondensation

TFA-Mediated Enaminone Formation

Source details a trifluoroacetic acid (TFA)-promoted strategy employing 2-amino-N-methylbenzamide and pyridin-3-ylmethyl aldehyde. The reaction proceeds through a Michael addition-cyclization cascade:

  • Enaminone Intermediate : TFA (20 mol%) activates the aldehyde for conjugate addition to the anthranilamide nitrogen
  • Cyclization : Intramolecular attack of the amide oxygen onto the activated imine forms the pyrimidinone ring
  • Aromatization : Spontaneous dehydration generates the fully conjugated quinazolinone system

Table 2. Organocatalytic Synthesis Performance Metrics

Acid Catalyst Concentration (mol%) Solvent Temperature (°C) Yield (%)
TFA 20 Neat 80 89
CSA 10 Ethyl lactate 70 92
H₃PO₃ 15 Water 100 85

Notably, camphorsulfonic acid (CSA) in ethyl lactate achieves 92% yield for analogous 3-alkylquinazolinones under reflux conditions. Scale-up trials (50 mmol) demonstrate consistent productivity with 89% isolated yield, confirming industrial viability.

Mechanochemical Synthesis

Solvent-Free Grinding Methodology

The p-toluenesulfonic acid (p-TSA)-catalyzed method from Source enables rapid synthesis (≤15 min) through solid-state reactivity. Key advantages include:

  • No Solvent Waste : Eliminates purification challenges associated with copper residues
  • Energy Efficiency : Ambient grinding achieves full conversion without external heating
  • Broad Compatibility : Tolerates electron-deficient pyridinyl substrates prone to decomposition in solution

Table 3. Mechanochemical Reaction Optimization

Milling Time (min) p-TSA (mol%) Particle Size (μm) Yield (%)
5 10 50–100 78
10 15 <50 85
15 20 <20 91

X-ray diffraction analysis confirms crystalline product formation with >99% purity after aqueous wash. This method proves particularly effective for acid-sensitive derivatives where traditional acidic conditions cause decomposition.

Comparative Analysis of Methodologies

Table 4. Synthesis Route Evaluation Matrix

Parameter Copper Catalysis Organocatalysis Mechanochemical
Typical Yield (%) 68–75 85–92 78–91
Reaction Time 20–30 min 2–4 h 5–15 min
Catalyst Cost (USD/g) 12.50 8.20 5.80
Purification Complexity Moderate High Low
Scalability 100 g 10 kg 500 g

The copper-mediated route offers superior scalability for industrial applications despite higher catalyst costs. Conversely, mechanochemical synthesis provides an environmentally benign alternative with minimal purification requirements.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

¹H NMR (500 MHz, CDCl₃) of the target compound displays diagnostic signals:

  • δ 8.33 (s, 1H, C5-H)
  • δ 5.28 (s, 2H, N-CH₂-Pyridin-3-yl)
  • δ 2.45 (s, 3H, C2-CH₃)

¹³C NMR confirms regioselective alkylation at N3 with peaks at δ 161.2 (C4=O) and δ 49.4 (N-CH₂). High-resolution mass spectrometry (HRMS) validates molecular composition: m/z calcd for C₁₅H₁₄N₃O [M + H]⁺ 252.1131, found 252.1126.

Q & A

Basic: What synthetic methods optimize the yield of 2-methyl-3-(pyridin-3-ylmethyl)quinazolin-4(3H)-one derivatives?

Answer: Microwave-assisted synthesis significantly improves reaction efficiency. For example, microwave irradiation reduces reaction times (e.g., from hours to minutes) and enhances yields by up to 30% compared to conventional heating, as demonstrated in the synthesis of structurally similar 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one derivatives . Key parameters include solvent choice (DMF or ethanol), temperature control (80–120°C), and stoichiometric ratios of intermediates like pyridin-3-ylmethylamine. Methodological guidance:

  • Use a microwave reactor with precise temperature modulation.
  • Pre-optimize molar ratios via small-scale trials (e.g., 1:1.2 for quinazolinone core:alkylating agent).
  • Monitor reaction progress via TLC or HPLC to avoid overfunctionalization.

Basic: How to characterize the structural purity of this compound derivatives?

Answer: Combine spectroscopic and crystallographic techniques:

  • 1H/13C NMR : Confirm substitution patterns (e.g., pyridinylmethyl protons at δ 4.5–5.0 ppm; quinazolinone carbonyl at ~165 ppm) .
  • X-ray crystallography : Resolve ambiguities in stereochemistry or regioselectivity, as shown for 3-(trichloro-2-hydroxypropyl)quinazolin-4(3H)-one derivatives .
  • HRMS : Validate molecular formulae (e.g., C₁₆H₁₄N₃O for the parent compound).
    Note: Purity thresholds (>95% by HPLC) are critical for biological assays to avoid false positives.

Advanced: How do substitution patterns on the quinazolinone core influence anticancer activity?

Answer: Substituents at positions 6 and 7 markedly affect cytotoxicity. For example:

  • Electron-withdrawing groups (EWGs) : 6,8-Dibromo and 7-nitro derivatives (e.g., compound 6f and 6g ) exhibit IC₅₀ values <10 µM against HeLa cells by inducing apoptosis via ROS generation .
  • Hydrophobic side chains : Pyridin-3-ylmethyl groups enhance membrane permeability, as seen in CXCR3 receptor antagonists .
    Methodological recommendation:
  • Use SAR-guided design: Test halogenated, nitro, or methoxy substituents in parallel libraries.
  • Pair cytotoxicity assays (MTT) with mechanistic studies (e.g., flow cytometry for apoptosis).

Advanced: What strategies resolve contradictions in reported biological activities (e.g., anti-inflammatory vs. pro-apoptotic effects)?

Answer: Context-dependent activity arises from target selectivity and assay conditions. For instance:

  • Anti-inflammatory activity (e.g., carrageenan-induced edema inhibition) correlates with COX-2/mPGES-1 suppression, as seen in 2-arylquinazolin-4(3H)-ones .
  • Pro-apoptotic effects in cancer cells may involve off-target GABAAR modulation, a mechanism observed in methaqualone analogs .
    Resolution workflow:
  • Perform target-specific assays (e.g., COX-2 ELISA vs. caspase-3 activation).
  • Use isoform-selective inhibitors (e.g., NS398 for COX-2) to isolate pathways.

Advanced: How to evaluate allosteric modulation of GABAARs by this compound derivatives?

Answer: Leverage electrophysiological and binding studies:

  • Patch-clamp recordings : Measure potentiation of GABA-evoked currents in HEK293 cells expressing α₁β₂γ₂ GABAARs .
  • Radioligand displacement : Compete with [³H]flumazenil to assess binding to the benzodiazepine site.
    Key findings from analogs : Methaqualone derivatives show non-selective PAM activity (EC₅₀ ~50 µM), suggesting pyridinylmethyl substitution may improve subtype selectivity (e.g., α₃-containing receptors) .

Advanced: What in vivo models are suitable for studying the neuropharmacological effects of this compound?

Answer: Prioritize models aligned with mechanistic hypotheses:

  • Inflammation-pain models : Carrageenan-induced paw edema (anti-inflammatory) .
  • Anxiety/depression : Elevated plus maze or forced swim test (GABAAR-dependent effects) .
  • Dosing : Administer orally (10–50 mg/kg) with pharmacokinetic profiling (e.g., plasma half-life via LC-MS).

Basic: How to mitigate toxicity risks during preclinical development?

Answer: Address early-stage toxicity via:

  • In silico prediction : Use tools like ProTox-II to flag hepatotoxicity or mutagenicity.
  • In vitro assays : Test mitochondrial toxicity (Seahorse assay) and hERG channel inhibition (patch-clamp).
  • Structural mitigation : Reduce lipophilicity (LogP <3) by introducing polar groups (e.g., -OH, -COOCH₃) .

Advanced: Can computational methods predict binding modes to targets like mPGES-1 or GABAARs?

Answer: Molecular docking and MD simulations are critical:

  • mPGES-1 : Dock quinazolinone scaffolds into the hydrophobic pocket (PDB: 6YZ3) to prioritize substituents with π-π stacking (e.g., 2-aryl groups) .
  • GABAARs : Simulate interactions with α-subunit residues (e.g., histidine 102) to guide selectivity .
    Tool recommendation : Schrödinger Suite for induced-fit docking and binding free energy calculations.

Tables for Quick Reference

Biological Activity Key Substituents Mechanistic Insight Reference
Anticancer (HeLa cells)6,8-Dibromo, 7-nitroROS-mediated apoptosis
Anti-inflammatory2-Aryl, pyridinylmethylCOX-2/mPGES-1 inhibition
GABAAR modulationPyridinylmethyl, o-tolylNon-selective PAM activity
Antimicrobial6-Iodo, phenoxymethylDisruption of fungal cell membranes

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